Benzene, 1-iodo-4-(2-propenyl)-
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Overview
Description
Benzene, 1-iodo-4-(2-propenyl)-: is an organic compound with the molecular formula C9H9I It is a derivative of benzene, where an iodine atom is attached to the benzene ring at the first position and a propenyl group (CH2=CH-CH2-) is attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-4-(2-propenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-(2-propenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity Benzene, 1-iodo-4-(2-propenyl)-.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-iodo-4-(2-propenyl)- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-iodo-4-propylbenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1-iodo-4-propylbenzene.
Scientific Research Applications
Chemistry: Benzene, 1-iodo-4-(2-propenyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Industry: In the industrial sector, Benzene, 1-iodo-4-(2-propenyl)- can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-4-(2-propenyl)- in chemical reactions involves the formation of reactive intermediates such as benzenonium ions or radicals. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Benzene, 1-iodo-4-methyl-: Similar structure but with a methyl group instead of a propenyl group.
Benzene, 1-iodo-4-ethyl-: Similar structure but with an ethyl group instead of a propenyl group.
Benzene, 1-iodo-4-(1-propenyl)-: Similar structure but with a different position of the double bond in the propenyl group.
Uniqueness: Benzene, 1-iodo-4-(2-propenyl)- is unique due to the presence of both an iodine atom and a propenyl group, which confer distinct reactivity and potential applications compared to its analogs. The position of the propenyl group also influences the compound’s chemical behavior and interactions.
Properties
CAS No. |
185195-64-6 |
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Molecular Formula |
C9H9I |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-iodo-4-prop-2-enylbenzene |
InChI |
InChI=1S/C9H9I/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 |
InChI Key |
DJNBNXUTKLHFGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)I |
Origin of Product |
United States |
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